molecular formula C22H28O3 B13446961 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione

17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione

Cat. No.: B13446961
M. Wt: 340.5 g/mol
InChI Key: FOWNNVZRKGYHLF-NWUMPJBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant applications in the field of medicine and scientific research. This compound is known for its unique structure and properties, which make it a valuable subject of study in various domains, including chemistry, biology, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from readily available steroid precursors. One common method involves the conversion of phytosterols into pregnatetraenedione through a combined microbial and chemical process. This process includes the following steps:

    Hydrolysis: of 9-OHPDC-M to 9-OHPDC.

    Decarboxylation rearrangement: .

    Dehydration: .

  • Δ1 dehydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of engineered microbial strains and carefully controlled reaction conditions to achieve the desired product with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and the inhibition of inflammatory responses. The pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 17-Hydroxy-6-methylene-pregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct biological activities and pharmacological properties. These differences make it a valuable compound for targeted research and therapeutic applications .

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-6-methylidene-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h5,8,12,16-18,25H,1,6-7,9-11H2,2-4H3/t16-,17+,18+,20-,21+,22+/m1/s1

InChI Key

FOWNNVZRKGYHLF-NWUMPJBXSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=C)C4=CC(=O)C=C[C@]34C)C)O

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)C=CC34C)C)O

Origin of Product

United States

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